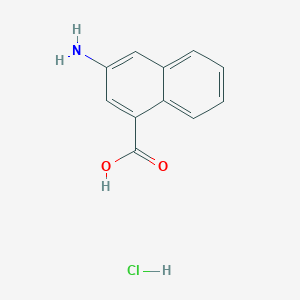

3-Amino-1-naphthoic acid hydrochloride

Description

Contextualization within Naphthoic Acid Chemistry and Aminonaphthalene Derivatives

Naphthoic acids are carboxylic acid derivatives of naphthalene (B1677914), with 1-naphthoic acid and 2-naphthoic acid being the two primary isomers. wikipedia.orgwikipedia.org These compounds are foundational materials in the synthesis of a wide range of products, including dyes, pigments, and pharmaceuticals. ontosight.ai The naphthalene core is a key structural motif in many biologically active molecules. ontosight.ai

Aminonaphthalene derivatives, on the other hand, are compounds that feature an amino group attached to the naphthalene ring system. These molecules are noted for their applications in materials science, particularly in the development of fluorescent dyes and polymers. rsc.org The combination of both amine and carboxylic acid functionalities on a single naphthalene scaffold, as seen in 3-amino-1-naphthoic acid, creates a versatile chemical intermediate. The presence and position of these groups significantly influence the molecule's chemical reactivity and its interactions with biological systems. ontosight.aiontosight.ai

Historical Development and Evolution of Synthetic Approaches to Related Aminonaphthoic Acids

The synthesis of aminonaphthoic acids and their precursors has evolved significantly over time, driven by the need for more efficient, higher-yielding, and environmentally benign processes.

One of the classical methods for synthesizing naphthylamines from naphthols is the Bucherer reaction . google.com This reaction traditionally involves heating a naphthol with an aqueous solution of ammonia (B1221849) and a sulfite (B76179) or bisulfite salt under pressure. google.com While effective, the process often requires high temperatures, high pressures, and long reaction times to achieve satisfactory yields, particularly for secondary or tertiary amines. tandfonline.comresearchgate.net Modern advancements have improved this historical method; for instance, the use of microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and increase yields for the synthesis of various aminonaphthalene derivatives. tandfonline.comresearchgate.net

Another established approach involves the nitration of a naphthylamine derivative, followed by reduction of the nitro group to an amine. However, controlling the regioselectivity of the nitration step can be challenging, sometimes leading to low yields of the desired isomer. researchgate.net

A more direct synthesis for the related compound, 3-amino-2-naphthoic acid, has been documented, starting from 3-hydroxy-2-naphthoic acid. This process involves heating the starting material with ammonia and anhydrous zinc chloride in a high-pressure reactor at elevated temperatures (e.g., 195°C) for an extended period (e.g., 72 hours). chemicalbook.com The resulting product is then isolated by acidification with hydrochloric acid. chemicalbook.com This method exemplifies the rigorous conditions often required for the amination of hydroxynaphthoic acids.

More recent synthetic strategies focus on transition metal-catalyzed reactions, such as copper-mediated benzannulation, which allows for the construction of α-aminonaphthalene derivatives from readily available starting materials under milder conditions. rsc.org These modern methods offer greater flexibility and control over the final structure. rsc.org

Fundamental Significance of Amine and Carboxylic Acid Functionalities in Naphthalene Systems for Synthetic Organic Chemistry

The presence of both an amine and a carboxylic acid group on a naphthalene ring imparts significant versatility to the molecule as a synthetic building block. These functional groups can undergo a wide array of chemical transformations independently or in concert.

Orthogonal Reactivity: The amine group acts as a nucleophile and a base, while the carboxylic acid group is an acid and an electrophile at the carbonyl carbon. This allows for selective reactions at one site while leaving the other untouched, or for protecting one group while the other is being modified. For example, the amine can be acylated or alkylated, while the carboxylic acid can be esterified or converted to an amide.

Directing Groups in Aromatic Substitution: In electrophilic aromatic substitution reactions, both the amino and carboxyl groups influence where new substituents will be added to the naphthalene rings. More advanced strategies in modern organic synthesis utilize such functional groups as "directing groups" to achieve highly regioselective C-H bond functionalization, enabling the precise installation of other atoms or groups at specific positions on the naphthalene core. researchgate.netresearchgate.net

Formation of Heterocycles: The proximate positioning of amine and carboxylic acid groups can be exploited to construct fused heterocyclic ring systems, which are prevalent scaffolds in medicinal chemistry.

Modulation of Physicochemical Properties: The amine and carboxyl groups are polar and can engage in hydrogen bonding. Their presence significantly impacts the molecule's solubility, melting point, and crystal packing. Furthermore, these groups are crucial for the molecule's electronic properties, influencing its absorption and emission of light. This is particularly relevant for α-aminonaphthalene analogues, which often exhibit unique fluorescence properties valuable in materials science. rsc.org

Biological Interactions: In the context of drug design, amine and carboxylic acid groups are key pharmacophoric features. They can form hydrogen bonds, salt bridges, and other interactions with amino acid residues in the active sites of enzymes and receptors, which is a fundamental principle in the development of new therapeutic agents. nih.gov

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H10ClNO2 |

|---|---|

Molecular Weight |

223.65 g/mol |

IUPAC Name |

3-aminonaphthalene-1-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C11H9NO2.ClH/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14;/h1-6H,12H2,(H,13,14);1H |

InChI Key |

JPMUTQNEPCTLLY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(=O)O)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Amino 1 Naphthoic Acid Hydrochloride

Precursor Synthesis Pathways for 3-Amino-1-naphthoic Acid

The journey to 3-amino-1-naphthoic acid is predominantly achieved through the synthesis and subsequent transformation of a key intermediate, 3-nitro-1-naphthoic acid. This section explores the synthesis of this nitro compound and considers other potential precursors.

Synthesis of 3-Nitro-1-naphthoic Acid as a Key Intermediate

The most direct and widely employed route to 3-amino-1-naphthoic acid proceeds via the nitration of 1-naphthoic acid to form 3-nitro-1-naphthoic acid, followed by the reduction of the nitro group. The success of this strategy is contingent on the selective introduction of the nitro group at the C-3 position of the naphthalene (B1677914) ring.

The synthesis of 3-nitro-1-naphthoic acid is classically achieved through the direct electrophilic nitration of 1-naphthoic acid. This reaction is typically performed using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

Principles of Regioselectivity: The outcome of the electrophilic substitution on the naphthalene ring is governed by the electronic properties of the substituent already present. The carboxylic acid group (-COOH) at the C-1 position is an electron-withdrawing and deactivating group. In benzene (B151609) chemistry, such groups direct incoming electrophiles to the meta-position. In the naphthalene ring system, the directing effects are more complex. The -COOH group deactivates the ring to which it is attached (the peri-ring) more than the other ring. Electrophilic attack is generally favored on the unsubstituted ring at the C-5 and C-8 positions. However, attack on the substituted ring can also occur. The deactivating -COOH group directs the incoming electrophile away from the ortho (C-2) and para (C-4) positions. Consequently, nitration occurs preferentially at the C-3 position, which is analogous to a meta-position, and also at positions on the second ring. The formation of the 3-nitro isomer is a significant pathway in this reaction.

Optimization of Reaction Conditions: The yield and regioselectivity of the nitration reaction are sensitive to the reaction conditions. Key parameters that can be optimized include temperature, reaction time, and the ratio of nitrating agents.

| Parameter | Condition | Rationale |

| Temperature | Typically low temperatures (e.g., 0-10 °C) | Minimizes the formation of polysubstituted byproducts and oxidative degradation of the substrate. |

| Nitrating Agent | Mixture of conc. HNO₃ and conc. H₂SO₄ | Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). |

| Reaction Time | Monitored (e.g., by TLC) | Ensures completion of the reaction while avoiding over-nitration or side reactions. |

| Stoichiometry | Slight excess of nitric acid | Drives the reaction towards completion. |

Careful control of these parameters is crucial for maximizing the yield of the desired 3-nitro-1-naphthoic acid intermediate.

While direct nitration of 1-naphthoic acid is the most common approach, alternative strategies can be considered, particularly if different regioselectivity is desired or if starting materials are more readily available. One such alternative involves reversing the order of functional group introduction.

A plausible alternative pathway begins with the nitration of naphthalene itself. This reaction typically yields a mixture of 1-nitronaphthalene (B515781) and 2-nitronaphthalene, with the 1-nitro isomer being the major product. The 1-nitronaphthalene can then be subjected to oxidation to introduce the carboxylic acid group. Oxidation of the naphthalene ring system can be challenging, but under controlled conditions, it is possible to convert one of the rings into a carboxylic acid function. For instance, the oxidation of 1-nitronaphthalene would be expected to yield 3-nitrophthalic acid, but partial oxidation or other carboxylation methods could potentially lead to 3-nitro-1-naphthoic acid. sciencemadness.org This approach, however, often suffers from harsh reaction conditions and the formation of multiple products, making it less efficient than the direct nitration of 1-naphthoic acid.

Exploration of Other Aminonaphthoic Acid Precursors

Beyond the nitro-intermediate route, other synthetic strategies can be envisaged for the preparation of 3-amino-1-naphthoic acid. These methods typically involve molecular rearrangements where a nitrogen-containing functional group is converted into an amine.

Rearrangement Reactions: Name reactions such as the Hofmann, Curtius, and Schmidt rearrangements provide powerful tools for the synthesis of amines from carboxylic acid derivatives. wikipedia.orgnih.govwikipedia.org These reactions could be applied to a suitably substituted naphthalene precursor.

Hofmann Rearrangement: This reaction involves the conversion of a primary amide to a primary amine with one less carbon atom, using a hypohalite solution. wikipedia.orgchemistnotes.com A potential precursor for 3-amino-1-naphthoic acid via this route would be naphthalene-1,3-dicarboxamide. Selective mono-Hofmann rearrangement on this diamide (B1670390) could theoretically yield the target compound.

Curtius Rearrangement: This rearrangement involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to a primary amine. nih.govwikipedia.orgorganic-chemistry.org Starting from naphthalene-1,3-dicarboxylic acid, one of the carboxylic acid groups could be selectively converted to an acyl azide and then subjected to the Curtius rearrangement to furnish 3-amino-1-naphthoic acid. researchgate.net

Schmidt Reaction: In this reaction, a carboxylic acid reacts with hydrazoic acid under acidic conditions to form a primary amine. wikipedia.orgorganic-chemistry.orglibretexts.org This offers a more direct conversion from a dicarboxylic acid precursor like naphthalene-1,3-dicarboxylic acid to 3-amino-1-naphthoic acid, although controlling the selectivity on a dicarboxylic acid can be challenging.

Amination of Hydroxy Precursors: Another potential route is the direct amination of a hydroxy-substituted naphthoic acid. For example, the synthesis of 3-amino-2-naphthoic acid can be achieved by heating 3-hydroxy-2-naphthoic acid with ammonia (B1221849). wikipedia.org By analogy, 3-hydroxy-1-naphthoic acid could potentially serve as a precursor to 3-amino-1-naphthoic acid through a similar nucleophilic aromatic substitution or related amination reaction, likely requiring high temperatures and pressures.

| Synthetic Strategy | Precursor | Key Transformation |

| Hofmann Rearrangement | Naphthalene-1,3-dicarboxamide | Amide → Amine (with loss of C) |

| Curtius Rearrangement | Naphthalene-1,3-dicarboxylic acid derivative | Acyl azide → Isocyanate → Amine |

| Schmidt Reaction | Naphthalene-1,3-dicarboxylic acid | Carboxylic acid → Amine (with loss of C) |

| Direct Amination | 3-Hydroxy-1-naphthoic acid | Hydroxyl group → Amino group |

These alternative routes, while mechanistically feasible, often require more complex starting materials or present challenges in controlling selectivity compared to the more established nitration-reduction pathway.

Reduction Methodologies for the Conversion of Nitro Groups to Amino Functionalities

The final key step in the primary synthetic route is the reduction of the nitro group of 3-nitro-1-naphthoic acid to the corresponding amino group, yielding 3-amino-1-naphthoic acid.

Catalytic Hydrogenation Approaches (e.g., H₂/Pd/C systems)

Catalytic hydrogenation is a clean, efficient, and widely used method for the reduction of aromatic nitro compounds. mdpi.com This process typically involves the use of a metal catalyst, a hydrogen source, and a suitable solvent.

H₂/Pd/C Systems: A common and effective system for this transformation is hydrogen gas (H₂) in the presence of a palladium catalyst supported on activated carbon (Pd/C). almacgroup.comuctm.edu Palladium is a highly active catalyst for hydrogenation, and the carbon support provides a large surface area for the reaction.

The general reaction is as follows: 3-Nitro-1-naphthoic acid + 3H₂ --(Pd/C)--> 3-Amino-1-naphthoic acid + 2H₂O

Typical Reaction Conditions: The efficiency of the catalytic hydrogenation can be influenced by several factors, which are summarized in the table below.

| Parameter | Typical Conditions | Notes |

| Catalyst | 5-10% Palladium on Carbon (Pd/C) | The catalyst is used in catalytic amounts and can often be recovered and reused. |

| Hydrogen Source | Hydrogen gas (H₂) | Applied at pressures ranging from atmospheric to several bars. google.com Transfer hydrogenation using donors like ammonium (B1175870) formate (B1220265) or hydrazine (B178648) is also possible. mdpi.comresearchgate.net |

| Solvent | Alcohols (e.g., methanol, ethanol), ethyl acetate (B1210297), or acetic acid | The solvent should dissolve the starting material and be inert under the reaction conditions. |

| Temperature | Room temperature to moderate heat (e.g., 25-80 °C) | The reaction is often exothermic, and cooling may be required to control the rate. |

| Pressure | 1 - 10 bar | Higher pressures can increase the reaction rate but require specialized equipment. |

The reaction proceeds until the theoretical amount of hydrogen has been consumed, indicating the complete conversion of the nitro group to the amine. The resulting 3-amino-1-naphthoic acid can then be isolated and converted to its hydrochloride salt by treatment with hydrochloric acid.

Chemical Reduction Protocols (e.g., Sn(II) Chloride in Acidic Media)

The reduction of a nitro group to an amine is a critical step in the synthesis of 3-amino-1-naphthoic acid. One common and effective method involves the use of stannous chloride (SnCl₂) in an acidic environment. This method is valued for its efficiency in reducing aromatic nitro compounds. scispace.com

The general procedure involves dissolving the nitro-substituted naphthoic acid in a suitable solvent, such as ethanol. To this solution, an excess of stannous chloride dihydrate (SnCl₂·2H₂O) is added. The reaction mixture is then subjected to conditions that promote the reduction, such as ultrasonic irradiation at a controlled temperature, until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC). scispace.com Following the reduction, the solvent is typically removed under reduced pressure. The resulting crude product is then partitioned between an organic solvent, like ethyl acetate, and an aqueous alkaline solution, such as 2M potassium hydroxide (B78521) (KOH), to separate the desired amine from tin salts. scispace.com

Table 1: Representative Reaction Conditions for Sn(II) Chloride Reduction

| Parameter | Condition |

| Starting Material | 3-Nitro-1-naphthoic acid |

| Reducing Agent | Stannous chloride dihydrate (SnCl₂·2H₂O) |

| Solvent | Ethanol |

| Reaction Monitoring | Thin-Layer Chromatography (TLC) |

| Work-up | Solvent removal, partitioning between ethyl acetate and 2M KOH |

Iron-Mediated Reduction in Acidic Environments

Another widely used method for the reduction of aromatic nitro compounds is the use of iron powder in an acidic medium. This method is often favored due to the low cost and ready availability of iron. commonorganicchemistry.com The reaction is typically carried out in a mixture of solvents, such as ethanol, water, and an acid like glacial acetic acid. scispace.com

In a typical procedure, the nitroaromatic compound is suspended in the solvent mixture, and then iron powder is added. The reaction is often initiated and accelerated by heating or ultrasonic irradiation. scispace.comcommonorganicchemistry.com The progress of the reaction is monitored until the starting material is consumed. Upon completion, the reaction mixture is filtered to remove the excess iron and iron oxides. The filtrate is then subjected to a work-up procedure, which usually involves partitioning with an alkaline solution to neutralize the acid and facilitate the extraction of the amine into an organic solvent. scispace.com

Table 2: Typical Parameters for Iron-Mediated Reduction

| Parameter | Condition |

| Starting Material | 3-Nitro-1-naphthoic acid |

| Reducing Agent | Reduced iron powder |

| Solvent System | Glacial acetic acid, ethanol, and water |

| Reaction Monitoring | Thin-Layer Chromatography (TLC) |

| Work-up | Filtration of iron residues, partitioning with 2M KOH, and extraction with ethyl acetate |

Formation and Isolation of the Hydrochloride Salt of 3-Amino-1-naphthoic Acid

Acidification and Complexation Reactions for Hydrochloride Formation

Once the 3-amino-1-naphthoic acid has been synthesized and isolated, it is converted into its hydrochloride salt. This is a standard procedure for improving the stability and handling of amine compounds. The formation of the hydrochloride salt is achieved through an acid-base reaction where the amino group of the 3-amino-1-naphthoic acid is protonated by hydrochloric acid.

The process generally involves dissolving the purified 3-amino-1-naphthoic acid in a suitable solvent. Concentrated hydrochloric acid is then added to this solution. The addition of the strong acid leads to the formation of the ammonium salt, which, being ionic, is often less soluble in the reaction solvent and precipitates out of the solution as a crystalline solid. The solid hydrochloride salt is then collected by filtration.

Advanced Purification Techniques for Crystalline Hydrochloride Salts

The purity of the final 3-amino-1-naphthoic acid hydrochloride is crucial for its intended applications. Therefore, advanced purification techniques are employed to obtain a highly pure crystalline product.

Recrystallization is a primary method for purifying the crude hydrochloride salt. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude salt is dissolved in a minimal amount of a suitable hot solvent or a solvent mixture. As the solution cools, the solubility of the this compound decreases, leading to the formation of crystals, while impurities tend to remain dissolved in the mother liquor. The choice of solvent is critical and is determined empirically to provide good recovery of the purified product.

Ion-exchange chromatography can also be utilized for the purification of amino acids and their salts. google.com In this method, an impure solution of the amino acid hydrochloride is passed through a column containing a strongly acidic cation-exchange resin. The amino acid binds to the resin, while impurities can be washed away. Subsequently, the purified amino acid can be eluted from the resin using an appropriate buffer or acid solution. google.com Although a powerful technique, its application depends on the specific impurities present.

For achieving a highly crystalline final product, controlling the crystallization conditions is paramount. Factors such as the rate of cooling, solvent composition, and the presence of seed crystals can influence the crystal size and morphology. google.com

Table 3: Purification Techniques for Hydrochloride Salts

| Technique | Principle | Key Parameters |

| Recrystallization | Differential solubility at varying temperatures | Solvent selection, cooling rate, concentration |

| Ion-Exchange Chromatography | Reversible binding to a solid support based on charge | Resin type, pH, eluent composition |

Advanced Chemical Transformations and Derivatization of 3 Amino 1 Naphthoic Acid

Transformations Involving the Amino Group

The amino group (—NH₂) at the 3-position of the naphthalene (B1677914) ring is a key site for a variety of chemical modifications, including the synthesis of azides, N-acylated derivatives, and diazonium salts for azo coupling reactions.

The conversion of the primary amino group of 3-Amino-1-naphthoic acid into an azide (B81097) moiety (—N₃) is a valuable transformation for introducing a versatile functional group. Aryl azides are important intermediates in organic synthesis, notably in "click chemistry" and for the formation of nitrogen-containing heterocycles. amazonaws.com

The most common method for this conversion involves a two-step sequence, beginning with diazotization of the amino group, followed by nucleophilic substitution with an azide salt.

Diazotization: The amino group is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (like hydrochloric acid), at low temperatures (0–5 °C). This reaction converts the primary amine into a diazonium salt (Ar—N₂⁺Cl⁻). organic-chemistry.org

Azide Substitution: The resulting diazonium salt is then reacted with an azide source, most commonly sodium azide (NaN₃). The azide ion acts as a nucleophile, displacing the dinitrogen molecule to form the aryl azide.

Alternative one-pot procedures have been developed for the synthesis of aromatic azides from amines, utilizing reagents such as sodium nitrite and hydrazine (B178648) hydrate, which can offer advantages in terms of reaction time and simplicity. amazonaws.com The synthesis of azido (B1232118) amino acids can also be achieved using specialized reagents like 2-Azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) for a direct diazo-transfer reaction onto the primary amine. metu.edu.tr

| Method | Key Reagents | Typical Conditions | Reference |

|---|---|---|---|

| Two-Step (Sandmeyer-type) | 1. NaNO₂, HCl 2. NaN₃ | 0–5 °C, Aqueous media | organic-chemistry.org |

| One-Pot Synthesis | NaNO₂, Hydrazine Hydrate | Room Temperature, Dichloromethane | amazonaws.com |

N-acylation is a fundamental reaction that transforms the amino group of 3-Amino-1-naphthoic acid into an amide. This modification is crucial for altering the electronic properties and steric environment of the molecule. The reaction involves treating the amino acid with an acylating agent. nih.gov

Common methods for N-acylation include:

Reaction with Acyl Chlorides or Anhydrides: In the presence of a base (e.g., pyridine, triethylamine) to neutralize the HCl or carboxylic acid byproduct, the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride or anhydride (B1165640).

Carboxylic Acid Coupling: A carboxylic acid can be coupled directly with the amino group using a coupling agent. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) (WSC) in conjunction with N-hydroxybenzotriazole (HOBt), or 2-(1H-9-azabenzotriazole-1-yl)-1,1,3,3-tetramethyl-aminium hexafluorophosphate (HATU) are commonly employed to activate the carboxylic acid for nucleophilic attack by the amine. nih.gov

These reactions are widely used in peptide synthesis and for the preparation of a vast range of biologically active molecules and materials. frontiersin.org

The diazotization of 3-Amino-1-naphthoic acid is the initial step in forming highly colored azo compounds, which are the basis of many synthetic dyes and pigments. wikipedia.org The process converts the primary aromatic amine into a diazonium salt, a potent electrophile. organic-chemistry.org

This diazonium salt is then reacted with a nucleophilic aromatic compound, known as a coupling component, in an electrophilic aromatic substitution reaction. wikipedia.org

Coupling Components: Activated aromatic systems, such as phenols, naphthols, or anilines, are typically used as coupling components. wikipedia.org For instance, coupling the diazonium salt of 3-Amino-1-naphthoic acid with a naphthol derivative, such as 2-naphthol, would yield a complex azo dye. google.com

Reaction Conditions: The pH of the reaction medium is critical. Coupling to phenols is typically performed under mildly alkaline conditions, while coupling to amines is carried out in a slightly acidic medium. The coupling reaction generally occurs at the para-position of the coupling component unless this position is blocked, in which case ortho-coupling may occur. wikipedia.org

This sequence of reactions provides a robust method for synthesizing a wide variety of aromatic azo compounds with diverse colors and properties. google.com

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group (—COOH) at the 1-position is the second key reactive site, enabling transformations such as esterification and amide bond formation.

Esterification converts the carboxylic acid group of 3-Amino-1-naphthoic acid into an ester (—COOR). This transformation is often used to protect the carboxylic acid, increase lipophilicity, or introduce specific functional handles.

A primary method for this transformation is the Fischer-Speier esterification . This involves reacting the carboxylic acid with an alcohol (R—OH) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or gaseous hydrogen chloride (HCl). stackexchange.com The reaction is an equilibrium process, and it is often necessary to remove water or use an excess of the alcohol to drive the reaction to completion.

Alternative methods include:

Reaction with an alkyl halide after converting the carboxylic acid to its carboxylate salt.

The use of ionic liquids as both solvent and catalyst, which can facilitate esterification under mild conditions. researchgate.net

The synthesis of various naphthoic acid esters has been explored for applications such as the development of plasticizers. google.com

The formation of an amide bond from the carboxylic acid functionality is one of the most important reactions in organic and medicinal chemistry. diva-portal.org This involves coupling the carboxylic acid of 3-Amino-1-naphthoic acid with a primary or secondary amine (R—NH₂).

Due to the low reactivity of a non-activated carboxylic acid, direct condensation with an amine requires high temperatures and is often inefficient. wm.edu Therefore, the carboxylic acid is typically activated first. Key methodologies include:

Conversion to an Acyl Halide: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with an amine to form the amide.

Use of Coupling Reagents: A wide variety of coupling reagents can facilitate direct amide bond formation by activating the carboxylic acid in situ. These reagents include carbodiimides (e.g., WSC, DCC) and phosphonium (B103445) or uronium salts (e.g., HATU, HBTU). nih.govdiva-portal.org These methods are standard in peptide synthesis and are known for their high yields and mild reaction conditions.

Enzymatic approaches using amide bond synthetases are also emerging as a biocatalytic alternative for forming amide bonds. acs.org

| Methodology | Activating/Coupling Agent | Description | Reference |

|---|---|---|---|

| Acyl Halide Formation | SOCl₂, (COCl)₂ | Two-step process via a highly reactive acyl chloride intermediate. | diva-portal.org |

| Carbodiimide Coupling | WSC, DCC (often with HOBt) | Forms an O-acylisourea intermediate which is then attacked by the amine. | nih.gov |

| Uronium/Phosphonium Coupling | HATU, HBTU, PyBOP | Highly efficient reagents for one-pot amide synthesis under mild conditions. | nih.govdiva-portal.org |

Decarboxylation Processes in Naphthoic Acid Systems

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a fundamental transformation in organic synthesis. wikipedia.org In the context of naphthoic acids, this reaction can be induced thermally or catalytically to yield naphthalene derivatives. The stability of the resulting carbanion intermediate plays a crucial role in the reaction's feasibility. wikipedia.org While the direct decarboxylation of 3-Amino-1-naphthoic acid is not extensively documented, related studies on aromatic carboxylic acids provide insights into potential pathways. Generally, the process is facilitated by heating the acid, often in the presence of a catalyst. For instance, copper and its salts are known to catalyze the decarboxylation of aryl carboxylates.

The mechanism of thermal decarboxylation of aromatic acids can be complex. nih.gov In some cases, it may proceed through an electrophilic mechanism involving the attack of a proton on the ipso-carbon. Another potential pathway involves the formation of an anhydride intermediate, which subsequently decomposes to yield the decarboxylated product. researchgate.net The presence of the amino group at the 3-position can influence the electronic properties of the naphthalene ring and, consequently, the conditions required for decarboxylation.

| Reaction Type | Typical Conditions | Potential Product from 3-Amino-1-naphthoic acid |

| Thermal Decarboxylation | High temperatures, often with a copper catalyst | 3-Aminonaphthalene |

| Catalytic Decarboxylation | Transition metal catalysts (e.g., Pd, Rh) | 3-Aminonaphthalene |

Functionalization and Substitution on the Naphthalene Core

The naphthalene core of 3-Amino-1-naphthoic acid is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. The regioselectivity of these reactions is governed by the directing effects of the existing amino and carboxylic acid substituents.

In electrophilic aromatic substitution (EAS), the amino group (-NH2) is a strong activating group and an ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating group and a meta-director. oneonta.eduwikipedia.org The positions on the naphthalene ring are not equivalent; the α-positions (1, 4, 5, 8) are generally more reactive than the β-positions (2, 3, 6, 7). libretexts.orgwordpress.com

Given that 3-Amino-1-naphthoic acid has an amino group at a β-position and a carboxylic acid at an α-position, the directing effects of these groups will influence the position of incoming electrophiles. The powerful activating and ortho-, para-directing effect of the amino group will likely dominate. Therefore, electrophilic substitution is expected to occur at the ortho (position 2 and 4) and para (position 6) positions relative to the amino group. The deactivating nature of the carboxylic acid group at position 1 will further disfavor substitution on the same ring.

Table of Expected Regioselectivity in EAS of 3-Amino-1-naphthoic acid:

| Electrophilic Reagent | Expected Major Product(s) |

|---|---|

| HNO3/H2SO4 (Nitration) | 3-Amino-4-nitro-1-naphthoic acid, 3-Amino-6-nitro-1-naphthoic acid |

| Br2/FeBr3 (Bromination) | 3-Amino-4-bromo-1-naphthoic acid, 3-Amino-6-bromo-1-naphthoic acid |

Nucleophilic aromatic substitution (SNA) on naphthalene rings is generally less common than electrophilic substitution unless the ring is activated by strong electron-withdrawing groups. wikipedia.org The presence of a carboxylic acid group, which is electron-withdrawing, can facilitate SNA, particularly at the ortho and para positions relative to it. However, the amino group is strongly electron-donating, which would deactivate the ring towards nucleophilic attack.

For a nucleophilic aromatic substitution to occur on 3-Amino-1-naphthoic acid, it would likely require harsh reaction conditions or modification of the amino group to a better leaving group (e.g., a diazonium salt). The formation of a diazonium salt from the amino group would create a potent leaving group (N2) and activate the ring for nucleophilic attack. This strategy is a common method for introducing a variety of nucleophiles onto an aromatic ring.

Cyclization and Heteroannulation Reactions Utilizing 3-Amino-1-naphthoic Acid

The bifunctional nature of 3-Amino-1-naphthoic acid, possessing both a nucleophilic amino group and an electrophilic carboxylic acid (or its derivatives), makes it an excellent substrate for cyclization reactions to form novel heterocyclic systems.

Intramolecular cyclization of derivatives of 3-Amino-1-naphthoic acid can lead to the formation of fused heterocyclic systems. For example, by reacting the amino group with a suitable bifunctional reagent, followed by cyclization involving the carboxylic acid group, various polycyclic heteroaromatic compounds can be synthesized. One potential pathway involves the conversion of the carboxylic acid to an ester or acid chloride, followed by reaction with a nucleophile and subsequent intramolecular cyclization.

Another approach could involve the reaction of the amino group with a reagent containing a carbonyl group, which could then undergo an intramolecular condensation with the activated carboxylic acid derivative. These strategies open avenues for the synthesis of novel lactams and other nitrogen-containing heterocycles fused to the naphthalene core.

The Friedländer annulation is a classic method for the synthesis of quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.orgorganic-chemistry.org While 3-Amino-1-naphthoic acid itself is not a direct substrate for the classical Friedländer reaction, its derivatives can be employed in modified versions of this reaction.

For instance, if the carboxylic acid at the 1-position were converted to a ketone, the resulting 3-amino-1-acylnaphthalene could serve as a precursor for the synthesis of benzo[h]quinolines. The reaction would proceed by condensation of the amino group with the carbonyl of a reaction partner, followed by an intramolecular aldol-type condensation and dehydration.

Furthermore, the synthesis of pyridocarbazoles, which are nitrogen-containing polycyclic aromatic compounds, can be envisioned. This would likely involve a multi-step sequence starting from 3-Amino-1-naphthoic acid, potentially involving cyclization reactions that build the additional heterocyclic rings onto the naphthalene framework.

[4+2] Cycloaddition Reactions and their Applications

The [4+2] cycloaddition, most famously represented by the Diels-Alder reaction, is a powerful tool in organic synthesis for the formation of six-membered rings. This reaction typically involves the interaction between a conjugated diene and a substituted alkene, known as the dienophile. In the context of 3-Amino-1-naphthoic acid, the naphthalene core contains a formal diene system within one of its rings. However, the participation of naphthalene and its derivatives in Diels-Alder reactions is significantly hindered.

The primary obstacle is the inherent aromaticity of the naphthalene system. A [4+2] cycloaddition across one of the rings would result in the dearomatization of that ring, a process that is thermodynamically unfavorable due to the substantial loss of aromatic stabilization energy. echemi.com Consequently, the activation energy for such a reaction is prohibitively high under normal conditions. echemi.com

Research has shown that the Diels-Alder reaction with naphthalene as the diene component does not typically occur at room temperature and standard pressure. kpfu.rusemanticscholar.org Forcing the reaction to proceed requires harsh conditions, such as elevated temperatures (e.g., 100 °C) and very high pressures (10–12 kbar), to achieve significant yields of the adduct. kpfu.ru An alternative approach involves the use of a catalyst, such as a Lewis acid like gallium chloride, which activates the dienophile, thereby increasing the reaction rate. kpfu.rusemanticscholar.org For instance, the catalyzed reaction between naphthalene and N-phenylmaleimide can proceed at room temperature over several days. kpfu.ru

Given these challenges, the [4+2] cycloaddition is not a commonly employed transformation for the naphthalene core of compounds like 3-Amino-1-naphthoic acid. The presence of the amino and carboxylic acid substituents on the ring does not sufficiently alter the electronic properties to overcome the large energetic barrier of breaking the aromaticity. Therefore, while theoretically possible under forcing conditions, the application of [4+2] cycloaddition reactions directly on the 3-Amino-1-naphthoic acid backbone for further derivatization is not a practical or widely reported synthetic strategy.

Knoevenagel–Michael Addition-Cyclization Sequences

The Knoevenagel–Michael addition-cyclization is a powerful domino reaction sequence used to build complex molecular architectures, particularly heterocyclic systems, in a single pot. This multi-step process combines three distinct reactions:

Knoevenagel Condensation: This initial step involves the reaction between a carbonyl compound (an aldehyde or ketone) and an active methylene (B1212753) compound (a molecule with a CH₂ group flanked by two electron-withdrawing groups, like malononitrile (B47326) or a β-ketoester). wikipedia.orgnih.gov This condensation, typically catalyzed by a weak base, forms an electron-deficient α,β-unsaturated compound, which serves as a Michael acceptor. wikipedia.org

Michael Addition: The product of the Knoevenagel condensation then undergoes a conjugate (or 1,4-) addition with a nucleophile, known as a Michael donor. wikipedia.orgmasterorganicchemistry.com This step creates a new carbon-carbon or carbon-heteroatom bond at the β-position of the newly formed double bond.

Cyclization: The intermediate formed after the Michael addition often contains functionalities that can react intramolecularly to form a stable ring system, thus completing the sequence.

This sequence is a cornerstone of multicomponent reactions (MCRs) for synthesizing medicinally relevant scaffolds such as pyran, pyridine, and chromene derivatives. d-nb.infonih.govgrowingscience.com

A literature survey does not show direct examples of 3-Amino-1-naphthoic acid participating as a primary substrate in a Knoevenagel–Michael addition-cyclization sequence. The molecule itself does not possess the requisite functional groups to act as a starting component in the typical reaction cascade; it is neither an aldehyde/ketone, an active methylene compound, nor a typical Michael donor for this sequence.

However, the structural motifs of 3-Amino-1-naphthoic acid are relevant to related multicomponent reactions. For example, domino reactions involving aromatic aldehydes and various nucleophiles are common for building complex heterocycles. nih.govrsc.org It is conceivable that a chemically modified derivative of 3-Amino-1-naphthoic acid could be designed to participate in such a sequence. For instance, the introduction of an aldehyde group onto the naphthalene ring would allow it to undergo a Knoevenagel condensation, initiating a cascade that could potentially involve the existing amino group in a subsequent cyclization step to form novel polycyclic nitrogen-containing heterocycles.

The table below illustrates the typical components involved in a generic Knoevenagel-Michael-Cyclization multicomponent reaction to form a 4H-pyran ring system.

| Role in Reaction | Example Compound Class | Specific Example |

| Carbonyl Source | Aromatic Aldehydes | Benzaldehyde |

| Active Methylene | Dinitriles / β-Ketoesters | Malononitrile |

| Michael Donor | 1,3-Dicarbonyls | Ethyl Acetoacetate |

| Catalyst | Base | Piperidine / KOH |

| Product | 4H-Pyrans | 2-Amino-4-phenyl-6-methyl-4H-pyran-3,5-dicarbonitrile |

Mechanistic Investigations of Reactions Involving 3 Amino 1 Naphthoic Acid

Elucidation of Detailed Reaction Pathways for Nitro Reduction

The synthesis of 3-Amino-1-naphthoic acid typically involves the reduction of its precursor, 3-nitro-1-naphthoic acid. The elucidation of the reaction pathway for this nitro reduction is critical for maximizing yield and purity. While specific mechanistic studies on 3-nitro-1-naphthoic acid are not extensively documented, the pathway can be inferred from the well-established mechanisms of aromatic nitro compound reduction.

The reduction of an aromatic nitro group is a stepwise process that involves the transfer of six electrons and six protons to the nitro group, ultimately converting it to an amino group. The reaction proceeds through several key intermediates. The initial step is the two-electron reduction of the nitro group to a nitroso group. This is followed by a further two-electron reduction to form a hydroxylamino intermediate. The final step is a two-electron reduction of the hydroxylamino group to the corresponding amino group. nih.gov

R-NO₂ → R-NO → R-NHOH → R-NH₂

Step 1: Formation of the Nitroso Intermediate: The nitro group is reduced to a nitroso group.

Step 2: Formation of the Hydroxylamino Intermediate: The nitroso group is further reduced to a hydroxylamino group.

Step 3: Formation of the Amino Group: The hydroxylamino group is reduced to the final amino group.

A variety of reducing agents can be employed for this transformation, each potentially influencing the reaction mechanism and the stability of the intermediates. Common methods include catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.com

| Reducing Agent/Catalyst | Description |

| Catalytic Hydrogenation | |

| H₂ + Pd/C | Palladium on carbon is a common and efficient catalyst for the reduction of both aromatic and aliphatic nitro groups to amines. commonorganicchemistry.com |

| H₂ + Raney Nickel | Raney nickel is another effective catalyst for nitro group reduction and is often used when there is a concern of dehalogenation of aromatic halides. commonorganicchemistry.com |

| Metals in Acidic Media | |

| Fe in acidic media | Iron in the presence of an acid, such as acetic acid, provides a mild method for the reduction of nitro groups to amines. |

| Zn in acidic media | Zinc in an acidic environment also serves as a mild reducing agent for the conversion of nitro groups to amines. commonorganicchemistry.com |

| SnCl₂ | Tin(II) chloride is another mild reagent used for the reduction of nitro groups. |

The choice of reducing agent and reaction conditions can be critical, especially in the presence of other reducible functional groups within the molecule. For 3-nitro-1-naphthoic acid, the carboxylic acid group is generally stable under these reducing conditions.

Studies on Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of 3-Amino-1-naphthoic acid offers a pathway to a diverse range of compounds with potentially valuable properties. The presence of two distinct functional groups, the amino group and the carboxylic acid group, attached to a naphthalene (B1677914) backbone, raises important questions of regioselectivity and stereoselectivity in these reactions.

Regioselectivity refers to the preference for a reaction to occur at one position over another. In the case of 3-Amino-1-naphthoic acid, derivatization can occur at the amino group, the carboxylic acid group, or the aromatic ring. The inherent electronic properties of the substituents play a crucial role in directing incoming reagents. The amino group is an activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. This directing influence is a key factor in electrophilic aromatic substitution reactions on the naphthalene ring.

Stereoselectivity , on the other hand, deals with the preferential formation of one stereoisomer over another. While 3-Amino-1-naphthoic acid itself is not chiral, derivatization reactions can introduce chiral centers, leading to the formation of enantiomers or diastereomers. Achieving high stereoselectivity often requires the use of chiral reagents, catalysts, or auxiliaries.

| Derivatization Site | Potential Reactions | Regioselective/Stereoselective Considerations |

| Amino Group | Acylation, Alkylation, Sulfonylation | These reactions are generally regioselective for the amino group. If the acylating or alkylating agent is chiral, the reaction can be stereoselective, leading to the formation of diastereomers. |

| Carboxylic Acid Group | Esterification, Amide formation | These reactions are regioselective for the carboxylic acid group. The use of chiral alcohols or amines can lead to the formation of diastereomeric esters or amides. |

| Naphthalene Ring | Electrophilic Aromatic Substitution (e.g., halogenation, nitration) | The regioselectivity is governed by the combined directing effects of the amino and carboxylic acid groups. The activating amino group will be the dominant directing group. |

For instance, in the acylation of the amino group with a chiral acyl chloride, two diastereomeric amides could be formed. The relative amounts of these diastereomers would depend on the steric and electronic interactions in the transition state.

Analysis of Proton Transfer and Acid-Base Equilibria in Salt Formation

As an amino acid, 3-Amino-1-naphthoic acid possesses both an acidic carboxylic acid group and a basic amino group. This dual functionality leads to interesting acid-base behavior, including the formation of zwitterions and salts. The hydrochloride salt of 3-Amino-1-naphthoic acid is formed by the protonation of the basic amino group by hydrochloric acid.

The equilibrium of this salt formation is governed by the pKa of the conjugate acid of the amino group and the pKa of the carboxylic acid group. In an aqueous solution, 3-Amino-1-naphthoic acid can exist in different protonation states depending on the pH of the solution.

The formation of the hydrochloride salt involves the addition of a strong acid (HCl), which protonates the most basic site, the amino group.

H₂N-R-COOH + HCl ⇌ ⁺H₃N-R-COOH + Cl⁻

The position of this equilibrium lies far to the right, favoring the formation of the salt. The stability of the salt is a key factor in its isolation and handling.

| Functional Group | Approximate pKa | Protonation State at Different pH |

| Carboxylic Acid (-COOH) | ~3-4 | Protonated at low pH, deprotonated at high pH |

| Amino Group (-NH₂) | ~4-5 (as conjugate acid -NH₃⁺) | Protonated at low pH, deprotonated at high pH |

Note: The actual pKa values for 3-Amino-1-naphthoic acid may vary due to the influence of the naphthalene ring and the other substituent.

Understanding the acid-base equilibria is crucial for developing purification methods, designing drug delivery systems, and predicting the behavior of the compound in biological systems.

Kinetic and Thermodynamic Considerations for Chemical Transformations

The study of kinetics and thermodynamics provides quantitative insights into the rates and energetics of chemical reactions involving 3-Amino-1-naphthoic acid.

Kinetic analysis focuses on the rate of a reaction and the factors that influence it, such as concentration, temperature, and the presence of catalysts. For a given transformation of 3-Amino-1-naphthoic acid, the rate law, which expresses the relationship between the reaction rate and the concentrations of the reactants, can be determined experimentally. This involves monitoring the change in concentration of a reactant or product over time. From the rate law and the effect of temperature on the rate constant, important parameters such as the activation energy (Ea) can be determined. The activation energy represents the minimum energy required for the reaction to occur and provides insight into the nature of the transition state.

Thermodynamic analysis , on the other hand, is concerned with the energy changes that accompany a chemical reaction. Key thermodynamic parameters include the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

ΔH represents the heat absorbed or released during a reaction at constant pressure. A negative ΔH indicates an exothermic reaction, while a positive ΔH indicates an endothermic reaction.

ΔS is a measure of the change in disorder or randomness of the system.

ΔG combines the effects of enthalpy and entropy (ΔG = ΔH - TΔS) and is the ultimate indicator of the spontaneity of a reaction at constant temperature and pressure. A negative ΔG indicates a spontaneous reaction, while a positive ΔG indicates a non-spontaneous reaction.

| Kinetic Parameter | Description |

| Rate Law | An equation that links the reaction rate with the concentrations of reactants. |

| Rate Constant (k) | A proportionality constant in the rate law that is specific to a particular reaction at a given temperature. |

| Activation Energy (Ea) | The minimum energy required for a reaction to occur. |

| Thermodynamic Parameter | Description |

| Enthalpy Change (ΔH) | The heat of reaction at constant pressure. |

| Entropy Change (ΔS) | The change in disorder of the system. |

| Gibbs Free Energy Change (ΔG) | The maximum amount of non-expansion work that can be extracted from a closed system. |

By studying the kinetics and thermodynamics of reactions involving 3-Amino-1-naphthoic acid, researchers can gain a deeper understanding of the reaction mechanism and optimize conditions to favor the desired products.

Investigation of Steric and Electronic Effects of Substituents on Reactivity

The reactivity of the naphthalene ring system in 3-Amino-1-naphthoic acid is significantly influenced by the steric and electronic effects of the amino and carboxylic acid substituents.

Steric effects arise from the spatial arrangement of atoms and groups within a molecule. The substituents at the 1 and 3 positions of the naphthalene ring can create steric hindrance, which may impede the approach of reagents to nearby reactive sites. fastercapital.com For example, a bulky reagent attempting to attack a position adjacent to the carboxylic acid group may experience steric repulsion, leading to a slower reaction rate or a preference for attack at a less hindered site. The size and conformation of the substituents are critical factors in determining the extent of steric hindrance.

| Effect | Description | Influence on 3-Amino-1-naphthoic Acid |

| Electronic Effect of -NH₂ | Electron-donating group (activating) | Increases electron density on the naphthalene ring, directing electrophiles to ortho and para positions. |

| Electronic Effect of -COOH | Electron-withdrawing group (deactivating) | Decreases electron density on the naphthalene ring, directing electrophiles to the meta position relative to itself. |

| Steric Effect | Spatial hindrance due to the size of substituents | Can influence the rate and regioselectivity of reactions by blocking the approach of reagents to certain positions. |

A comprehensive understanding of these steric and electronic effects is essential for predicting the outcome of chemical reactions and for the rational design of new derivatives of 3-Amino-1-naphthoic acid with desired reactivity and properties.

Computational and Theoretical Studies on 3 Amino 1 Naphthoic Acid Systems

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of molecules. By solving approximations of the Schrödinger equation, these methods can determine stable molecular geometries and the distribution of electrons within the molecule.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying aromatic systems like naphthalene (B1677914) derivatives. researchgate.netnih.gov The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed in these studies. researchgate.netmdpi.comnih.gov This functional combines the strengths of both Hartree-Fock theory and density functional approximations to deliver reliable predictions of molecular properties.

For naphthalene-based systems, DFT calculations are used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles of the ground state. researchgate.net These calculations are crucial for understanding how substituents, such as the amino (-NH₂) and carboxylic acid (-COOH) groups in 3-Amino-1-naphthoic acid, influence the planarity and geometry of the naphthalene core. researchgate.net Furthermore, DFT is used to compute electronic properties such as total energy, dipole moment, and vibrational frequencies, which are essential for interpreting experimental spectroscopic data. mdpi.com

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to construct the molecular orbitals. youtube.comyoutube.com For molecules containing carbon, nitrogen, and oxygen, Pople-style basis sets are a common choice.

A typical starting point for naphthalene derivatives might be the 6-31G(d) basis set, which provides a reasonable description of molecular structure. researchgate.net For more accurate energy calculations and a better description of electronic properties, larger basis sets incorporating polarization and diffuse functions are necessary. The 6-311++G(d,p) basis set, for instance, adds polarization functions on heavy atoms and hydrogens (d,p) and diffuse functions on heavy atoms and hydrogens (++), which are important for describing systems with lone pairs, anions, and non-covalent interactions. nih.govmdpi.com For studies requiring higher accuracy, Dunning's correlation-consistent basis sets, such as cc-pVDZ or aug-cc-pVTZ, may be employed. youtube.com

The selection of a basis set involves a trade-off between computational cost and accuracy. Validation is often performed by comparing calculated results, such as geometric parameters or vibrational spectra, with available experimental data for related structures.

Table 1: Common Basis Sets Used in DFT Studies of Naphthalene Derivatives

| Basis Set | Description | Typical Application |

|---|---|---|

| 6-31G(d) | Double-zeta valence with polarization functions on heavy atoms. | Geometry optimizations and preliminary calculations. |

| 6-311++G(d,p) | Triple-split valence with diffuse and polarization functions on all atoms. | Accurate electronic properties, energy calculations, and systems with non-covalent interactions. nih.gov |

| cc-pVDZ | Correlation-consistent polarized valence double-zeta. | Higher accuracy calculations, often used for benchmarking. |

| def2-TZVP | Triple-zeta valence with polarization on all atoms. | Good balance of accuracy and cost for a wide range of properties. |

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule governs its chemical behavior. By analyzing the molecular orbitals and charge distribution, chemists can predict a molecule's reactivity and how it will interact with other species.

The Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.commdpi.com A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that a molecule is more reactive. researchgate.net

For 3-Amino-1-naphthoic acid, the electron-donating amino group is expected to raise the energy of the HOMO, while the electron-withdrawing carboxylic acid group will lower the energy of the LUMO. This combined effect would likely lead to a smaller HOMO-LUMO gap compared to unsubstituted naphthalene, suggesting increased reactivity. Computational studies on substituted naphthalenes have shown that the nature and position of the substituent significantly alter the HOMO-LUMO gap. researchgate.netresearchgate.net

From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω). These descriptors provide quantitative measures of a molecule's reactivity. researchgate.net

Table 2: Conceptual DFT Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the global electrophilic nature of a molecule. |

The distribution of electron density in 3-Amino-1-naphthoic acid is non-uniform due to the presence of the electronegative nitrogen and oxygen atoms in the amino and carboxylic acid groups. This charge distribution can be visualized using Molecular Electrostatic Potential (MEP) maps. mdpi.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.

For 3-Amino-1-naphthoic acid, the oxygen atoms of the carboxyl group and the lone pair on the amino nitrogen are expected to be regions of high negative potential. The hydrogen atoms of the amino group and the carboxylic acid will be regions of high positive potential. This charge separation is crucial for determining how the molecule interacts with its environment. It governs the formation of intermolecular hydrogen bonds, which are critical in crystal packing and interactions with biological receptors. nih.gov The aromatic naphthalene rings also allow for π-π stacking interactions, which are another important type of non-covalent interaction influencing the solid-state structure. researchgate.net

Conformational Analysis and Torsional Dynamics of Naphthalene Substituents

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation about single bonds. lumenlearning.comchemistrysteps.com For 3-Amino-1-naphthoic acid, the most significant conformational flexibility arises from the rotation of the C-COOH and C-NH₂ bonds.

The rotation around the single bond connecting the carboxylic acid group to the naphthalene ring is of particular interest. researchgate.net Theoretical calculations can map the potential energy surface for this rotation, identifying the most stable (lowest energy) conformations and the energy barriers to rotation. Steric hindrance between the carboxylic acid group and the adjacent hydrogen atom on the naphthalene ring can influence the preferred orientation. The planarity of the -COOH group relative to the naphthalene ring affects the degree of π-conjugation, which in turn influences the electronic properties of the molecule. researchgate.net

Similarly, the orientation of the amino group and the pyramidalization at the nitrogen atom can be studied. While rotation around the C-N bond is typically rapid, specific conformations may be stabilized by intramolecular hydrogen bonding, for instance, between a hydrogen of the amino group and an oxygen of the nearby carboxylic acid group, if sterically feasible. DFT calculations can quantify the relative energies of these different conformers and the transition states that separate them, providing a detailed picture of the molecule's dynamic behavior. researchgate.net

Reaction Mechanism Simulations and Transition State Identification

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms at a molecular level. For systems related to 3-amino-1-naphthoic acid, theoretical studies have been instrumental in simulating reaction pathways and identifying the high-energy transition states that govern the kinetics of chemical transformations. While specific simulations for reactions involving 3-amino-1-naphthoic acid hydrochloride are not extensively documented in public literature, the methodologies applied to analogous systems, such as substituted naphthoic acids and aromatic amides, offer significant insights into the probable computational approaches.

A primary focus of these computational investigations is the study of conformational dynamics, particularly the rotation around single bonds, which can be considered a fundamental type of reaction. For instance, in studies of substituted 1-naphthoic acid amides, density functional theory (DFT) is a commonly employed method to explore the energy landscape associated with bond rotation. researchgate.netscilit.com These simulations involve systematically changing the dihedral angle of the bond of interest to map out the potential energy surface. The peaks on this surface correspond to transition states, which are saddle points representing the maximum energy barrier along the reaction coordinate.

The identification of these transition states is crucial for understanding the dynamics of the molecule. Methods such as the Quadratic Synchronous Transit 3 (QST3) are used to locate the precise geometry of the transition state. scilit.com Once located, frequency calculations are performed to confirm the nature of the stationary point. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction path.

For example, in a computational study on various ortho-substituted naphthoic acids, DFT calculations were used to determine the rotational barriers of the carboxylic group. researchgate.net This involves calculating the energy difference between the ground state conformation and the transition state where the carboxylic group is perpendicular to the aromatic ring. These barriers are influenced by electronic and steric effects of the substituents. The amino group in the 3-position of 3-amino-1-naphthoic acid would similarly be expected to influence the rotational barrier of the carboxylic acid group at the 1-position through electronic effects.

Theoretical Prediction of Physicochemical Parameters for Reactivity Modeling

The reactivity of a chemical compound is intrinsically linked to its structural and electronic properties. Computational chemistry allows for the in silico prediction of a wide array of physicochemical parameters that are vital for developing reactivity models. These parameters, often derived from quantum chemical calculations like DFT, provide a quantitative basis for understanding and predicting the chemical behavior of molecules such as 3-amino-1-naphthoic acid.

A study on ortho-substituted naphthoic acids, including o-amino naphthoic acid as a close structural analog to 3-amino-1-naphthoic acid, has provided theoretical values for several key physicochemical properties using DFT with the 631+-G basis set. researchgate.net These parameters are crucial for assessing chemical reactivity.

Key Physicochemical Parameters:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap implies higher reactivity.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several descriptors can be calculated:

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.

Global Softness (σ): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): The ability of the molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

The following interactive table presents calculated physicochemical data for o-amino naphthoic acid, which serves as a valuable model for understanding the properties of 3-amino-1-naphthoic acid. researchgate.net

| Parameter | Calculated Value for o-Amino Naphthoic Acid researchgate.net |

|---|---|

| Total Energy (Kcal/mol) | -3.95E+05 |

| HOMO Energy (Kcal/mol) | -1.35E+02 |

| LUMO Energy (Kcal/mol) | -3.83E+01 |

| HOMO-LUMO Gap (Kcal/mol) | 96.7 |

| Dipole Moment (Debye) | 5.779 |

Additionally, other computationally derived parameters for 3-amino-1-naphthoic acid itself are available from chemical databases. These include:

Topological Polar Surface Area (TPSA): 63.32 Ų chemscene.com

LogP (octanol-water partition coefficient): 2.1202 chemscene.com

These parameters are instrumental in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies. For example, TPSA is a good predictor of drug transport properties, while LogP is crucial for understanding a molecule's hydrophobicity and its distribution in biological systems. By correlating these theoretical parameters with experimental data, robust models can be built to predict the reactivity and biological activity of new compounds within the same chemical class.

Sophisticated Analytical Characterization Techniques for 3 Amino 1 Naphthoic Acid Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For derivatives of 3-Amino-1-naphthoic acid, advanced NMR techniques offer profound insights into their three-dimensional structure, connectivity, and dynamic behavior.

One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectroscopy serve as the primary methods for the structural verification of 3-Amino-1-naphthoic acid derivatives. The chemical shifts (δ), signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, combined with the chemical shifts in the ¹³C NMR spectrum, allow for a complete assignment of the molecule's carbon-hydrogen framework. nih.gov

In a typical ¹H NMR spectrum of a 3-Amino-1-naphthoic acid derivative, the protons on the naphthalene (B1677914) ring appear in the aromatic region (typically δ 7.0-8.5 ppm). The specific positions of these signals are influenced by the electronic effects of the amino (-NH₂) and carboxylic acid (-COOH) substituents. The amino group generally acts as an electron-donating group, causing an upfield shift (to lower ppm values) for protons at ortho and para positions relative to it. Conversely, the carboxylic acid group is electron-withdrawing, leading to a downfield shift for nearby protons.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is particularly characteristic, appearing far downfield (δ 165-185 ppm). The carbons of the naphthalene ring resonate in the aromatic region (δ 110-150 ppm), with their exact shifts also modulated by the substituents. nih.gov Spectroscopic techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment process. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Assignments for a 3-Amino-1-naphthoic Acid Scaffold. (Note: Exact chemical shifts are dependent on solvent and specific derivatization.)

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C1 | - | ~130 |

| C2 | ~7.2 | ~118 |

| C3 | - | ~145 |

| C4 | ~7.8 | ~110 |

| C5 | ~7.5 | ~128 |

| C6 | ~7.4 | ~125 |

| C7 | ~7.6 | ~127 |

| C8 | ~8.2 | ~129 |

| C4a | - | ~126 |

| C8a | - | ~134 |

| -COOH | ~12.0 (broad s) | ~170 |

| -NH₂ | ~5.0 (broad s) | - |

While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are often essential for the unambiguous assignment of complex structures, especially for substituted derivatives of 3-Amino-1-naphthoic acid. researchgate.netresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). sdsu.edu A COSY spectrum of a 3-Amino-1-naphthoic acid derivative would show cross-peaks connecting coupled protons within the naphthalene ring system, allowing for the tracing of proton connectivity pathways. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). columbia.edu Each cross-peak in an HSQC spectrum represents a C-H bond, providing a direct link between the ¹H and ¹³C assignments. This is invaluable for confidently assigning the carbons of the naphthalene ring. youtube.com

Together, these 2D techniques provide a detailed and robust map of the molecular structure, leaving little room for ambiguity.

Variable Temperature (VT) NMR is a powerful technique used to study dynamic processes in molecules, such as conformational changes or restricted rotation around single bonds. nih.gov For 3-Amino-1-naphthoic acid and its derivatives, VT-NMR can provide insights into the rotational barrier of the amino group and the carboxylic acid group.

At room temperature, rotation around the C-N bond of the amino group or the C-C bond of the carboxylic acid group might be fast on the NMR timescale, resulting in sharp, averaged signals. However, as the temperature is lowered, this rotation can slow down. If the rotation becomes slow enough, separate signals for different conformers (rotamers) may be observed. scielo.br

By analyzing the changes in the NMR spectrum as a function of temperature, particularly the temperature at which the separate signals merge (the coalescence temperature), it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. nih.govmdpi.com This information is crucial for understanding the molecule's conformational preferences and how they might influence its chemical reactivity and biological interactions. Deviations from linear trends in chemical shift versus temperature can also indicate shifts in conformational equilibria. bohrium.comnih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a cornerstone of analytical chemistry that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). nih.gov This precision allows for the unambiguous determination of a compound's elemental formula. For 3-Amino-1-naphthoic acid hydrochloride (C₁₁H₁₀ClNO₂), HRMS can easily distinguish it from other molecules that might have the same nominal mass but a different elemental composition.

The ability to determine the exact molecular formula is the first and most critical step in identifying an unknown compound or confirming the synthesis of a target molecule. The advantage of HRMS is that the ion charge can be derived directly from the mass-to-charge separation between adjacent isotopic peaks. wiley-vch.de

Table 2: HRMS Data for the Protonated Molecule of 3-Amino-1-naphthoic acid.

| Parameter | Value |

| Molecular Formula | C₁₁H₉NO₂ |

| Exact Mass (Monoisotopic) | 187.06333 u |

| M+H⁺ Ion (Calculated) | 188.07061 u |

| Typical Measured M+H⁺ | 188.07055 u |

| Mass Accuracy (ppm) | -0.3 ppm |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. researchgate.net When dealing with complex samples, such as reaction mixtures, biological extracts, or environmental samples, LC first separates the components before they enter the mass spectrometer for analysis. nih.gov

Tandem Mass Spectrometry (MS/MS) adds another layer of specificity. In an LC-MS/MS experiment, a specific ion (the precursor ion) corresponding to the compound of interest is selected, fragmented, and the resulting fragment ions (product ions) are detected. This process is highly specific and allows for the confident identification and quantification of a target compound even in a complex matrix with many other components. nih.gov

This technique is particularly useful for:

Reaction Monitoring: The consumption of 3-Amino-1-naphthoic acid and the formation of its derivatized product can be tracked over time, allowing for reaction optimization.

Purity Analysis: LC-MS/MS can detect and identify trace-level impurities in a synthesized sample.

Quantitative Analysis: Using techniques like Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored, LC-MS/MS can provide highly sensitive and accurate quantification of the target analyte. nih.gov Derivatization is sometimes employed to improve chromatographic properties and enhance ionization efficiency for amino acid analysis. mdpi.comuniversiteitleiden.nl

Table 3: Hypothetical LC-MS/MS Parameters for the Analysis of 3-Amino-1-naphthoic acid.

| Parameter | Condition |

| LC System | |

| Column | C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile (B52724) |

| Flow Rate | 0.3 mL/min |

| Gradient | 5% B to 95% B over 10 minutes |

| MS/MS System | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (M+H)⁺ | m/z 188.1 |

| Collision Energy | Optimized (e.g., 20 eV) |

| Product Ions (MRM) | m/z 171.1 ([M+H-NH₃]⁺), m/z 143.1 ([M+H-HCOOH]⁺) |

Electrospray Ionization Mass Spectrometry (ESI-MS/MS) for Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique indispensable for the analysis of polar and thermally labile molecules like 3-Amino-1-naphthoic acid derivatives. When coupled with tandem mass spectrometry (MS/MS), it becomes a powerful tool for structural elucidation and quantification. nih.gov In ESI-MS, the analyte is ionized directly from a solution, typically forming protonated molecules [M+H]⁺, which allows for the accurate determination of the molecular weight. For 3-Amino-1-naphthoic acid (molecular formula C₁₁H₉NO₂), the expected protonated molecule would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 187.19 g/mol plus the mass of a proton. chemscene.com

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion. nih.gov The precursor ion (e.g., the [M+H]⁺ ion of the analyte) is isolated and then subjected to collision-induced dissociation (CID), breaking it into smaller, characteristic fragment ions. Analyzing these fragmentation patterns helps to confirm the molecular structure. For instance, common neutral losses from a molecule like 3-Amino-1-naphthoic acid could include the loss of water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group.